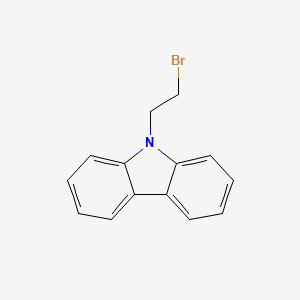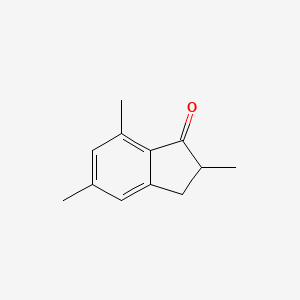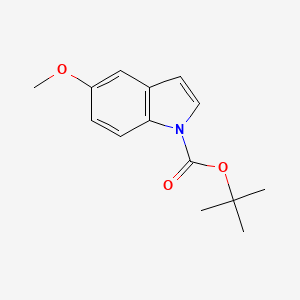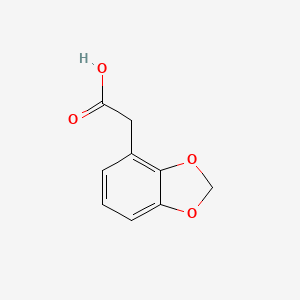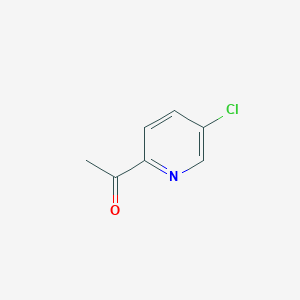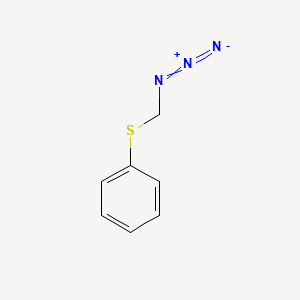
Azidomethyl phenyl sulfide
Vue d'ensemble
Description
Azidomethyl phenyl sulfide (CAS# 77422-70-9) is a research chemical . It is also known as Phenylthiomethyl azide .
Molecular Structure Analysis
The molecular formula of Azidomethyl phenyl sulfide is C7H7N3S . It has a molecular weight of 165.22 . The InChI Key is KIQGRMGPIMCXSC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Azidomethyl phenyl sulfide is a colorless to gold liquid . It has a boiling point of 104-105 ℃ at 5 mmHg . The density is 1.168 g/cm^3 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Azidomethyl phenyl sulfide is a valuable synthon for ethyl azide and has been utilized in [3 + 2]-cycloaddition reactions under continuous-flow conditions, demonstrating its stability and suitability for scalable chemical processes (Tinder et al., 2009).
Applications in Organic Synthesis
- This compound serves as a reagent for amination of organomagnesium compounds and is useful in the synthesis of 1,2,3-triazol-5-ones from α,α-disubstituted ester enolates. It's also a synthetic equivalent for methyl azide in producing methylaziridines and facilitates Beckmann-type rearrangements to yield lactams and imino thioethers (Pearson et al., 2011).
Development of Photocatalysts
- Azidomethyl phenyl sulfide is involved in novel methods for producing azidomethyl sulfides, such as the Pummerer rearrangement, which has significance in creating safer and non-toxic photocatalysts (Ishihara et al., 2017).
Role in Polymer Chemistry
- It plays a role in copolymerization processes, contributing to the creation of azo-containing unsaturated polymers with potential for self-crosslinking, illustrating its versatility in polymer chemistry (Nuyken et al., 1979).
Use in Fluorescent Probes
- Azidomethyl phenyl sulfide is integral in the development of fluorescent probes for detecting biological molecules like hydrogen sulfide, demonstrating its application in biochemistry and cellular imaging (Hammers et al., 2015).
Grignard Reaction Studies
- This compound is used in understanding the stereochemistry of electrophilic amination in Grignard reactions, showcasing its importance in mechanistic organic chemistry (Hoffmann et al., 2001).
Propriétés
IUPAC Name |
azidomethylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c8-10-9-6-11-7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQGRMGPIMCXSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40472767 | |
| Record name | Azidomethyl phenyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azidomethyl phenyl sulfide | |
CAS RN |
77422-70-9 | |
| Record name | Azidomethyl phenyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Azidomethyl phenyl sulfide function as an aminating agent?
A1: Azidomethyl phenyl sulfide acts as a synthetic equivalent of NH₂ [, ]. It reacts with Grignard reagents, replacing the magnesium halide with an azide-containing group. This intermediate can then be reduced to yield the corresponding amine [].
Q2: What is known about the stereochemistry of this amination reaction?
A2: Studies using a chiral Grignard reagent have shown that the amination reaction using Azidomethyl phenyl sulfide proceeds with full retention of configuration at the reacting carbon center []. This is a significant finding, as it allows for the synthesis of enantiomerically pure amines.
Q3: What are the safety considerations associated with Azidomethyl phenyl sulfide?
A3: As with many azides, Azidomethyl phenyl sulfide poses a potential explosion hazard, especially with heat or shock. Distillation should always be done under reduced pressure and below 110°C []. Storage in a cool, dark place under inert atmosphere is recommended. Additionally, some triazene intermediates formed during the amination reaction may be carcinogenic, necessitating careful handling [].
Q4: Beyond simple amination, what other synthetic applications does Azidomethyl phenyl sulfide have?
A4: Azidomethyl phenyl sulfide has proven useful in synthesizing more complex molecules. For example, it facilitates the amination and oxidation of α,α-disubstituted ester enolates via 1,2,3-triazol-5-ones []. Additionally, it acts as a synthetic equivalent of methyl azide in the production of methylaziridines []. Furthermore, substituted α-azido sulfides derived from Azidomethyl phenyl sulfide can undergo Beckmann-type rearrangements to yield lactams and imino thioethers [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



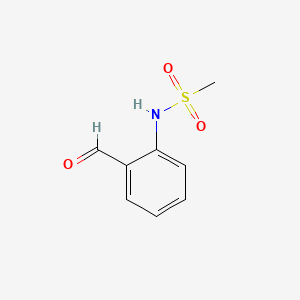

![6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B1589459.png)
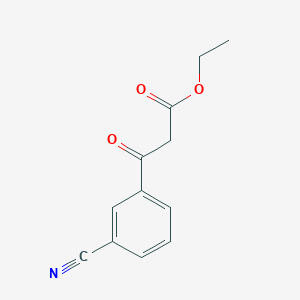
![6-Chlorothieno[2,3-b]pyridine](/img/structure/B1589462.png)


